molecular formula C22H21NO5 B11432078 2-phenoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

2-phenoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11432078
M. Wt: 379.4 g/mol
InChI Key: MDYGFAXAHDVSDF-UHFFFAOYSA-N
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Description

2-phenoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole core, and a phenoxyethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the furan ring and the phenoxyethyl ester group. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Furan Ring: This step may involve a Friedel-Crafts acylation reaction, where the indole core is acylated with a furan-2-yl acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves esterification of the carboxylic acid group with 2-phenoxyethanol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-phenoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the indole core can be reduced to form the corresponding alcohol.

    Substitution: The phenoxyethyl ester group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the indole core.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-phenoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile platform for chemical modifications.

Mechanism of Action

The mechanism of action of 2-phenoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with serotonin receptors, potentially modulating neurotransmitter activity. The furan ring may participate in electron transfer reactions, while the phenoxyethyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its combination of an indole core, a furan ring, and a phenoxyethyl ester group. This combination provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

2-phenoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C22H21NO5/c1-14-20-17(12-15(13-18(20)24)19-8-5-9-27-19)23-21(14)22(25)28-11-10-26-16-6-3-2-4-7-16/h2-9,15,23H,10-13H2,1H3

InChI Key

MDYGFAXAHDVSDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CO3)C(=O)OCCOC4=CC=CC=C4

Origin of Product

United States

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